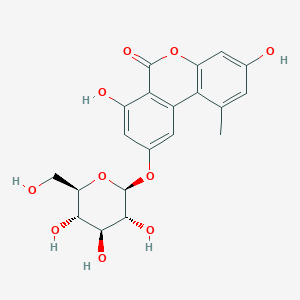
9-O-D-Glucopyranosyl Alternariol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-D-Glucopyranosyl Alternariol is a glucoside derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. Alternariol and its derivatives are known for their genotoxic and cytotoxic properties, making them significant in the study of food safety and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-D-Glucopyranosyl Alternariol involves the conjugation of alternariol with glucose. This can be achieved through enzymatic glycosylation using glucosyltransferases or chemical glycosylation methods. In enzymatic glycosylation, alternariol is incubated with a suitable glucosyltransferase and UDP-glucose as the glucose donor .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9-O-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The carbonyl group in alternariol can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Glucuronic acid derivatives.
Reduction: Alcohol derivatives of alternariol.
Substitution: Various substituted glucosides.
Scientific Research Applications
9-O-D-Glucopyranosyl Alternariol has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glucosides.
Biology: Investigated for its role in plant-pathogen interactions and its impact on plant metabolism.
Medicine: Studied for its genotoxic and cytotoxic effects, which are relevant in cancer research and toxicology.
Mechanism of Action
The mechanism of action of 9-O-D-Glucopyranosyl Alternariol involves its interaction with cellular DNA, leading to the formation of DNA adducts and subsequent DNA damage. This triggers various cellular responses, including cell cycle arrest, apoptosis, and autophagy. The compound also generates reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Alternariol: The parent compound, known for its genotoxic and cytotoxic properties.
Alternariol-9-O-Methyl Ether: A methylated derivative with similar toxicological properties.
Zearalenone Glucosides: Another class of mycotoxin glucosides with similar absorption and metabolism profiles
Uniqueness: 9-O-D-Glucopyranosyl Alternariol is unique due to its specific glucosylation at the 9-position, which affects its solubility, stability, and biological activity. This specific modification can influence its interaction with cellular targets and its overall toxicological profile .
Properties
Molecular Formula |
C20H20O10 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-8(22)3-12-14(7)10-4-9(5-11(23)15(10)19(27)29-12)28-20-18(26)17(25)16(24)13(6-21)30-20/h2-5,13,16-18,20-26H,6H2,1H3/t13-,16-,17+,18-,20-/m1/s1 |
InChI Key |
JBBJNWVTFRVJRP-JQAJVKEVSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















